8-Hydroxyoctanal

Description

Significance and Research Context of Aliphatic Hydroxyaldehydes

Aliphatic hydroxyaldehydes are organic compounds characterized by a hydrocarbon chain containing both a hydroxyl (-OH) and an aldehyde (-CHO) functional group. This dual functionality makes them highly valuable in chemical research and synthesis. The aldehyde group is electrophilic and susceptible to nucleophilic attack, participating in a wide array of reactions to form new carbon-carbon bonds. thermofisher.com The hydroxyl group can act as a nucleophile or be modified to alter solubility or provide a reactive handle for further transformations.

The interplay between these two groups allows for the synthesis of diverse and complex molecules, including important chiral building blocks for pharmaceuticals and natural products. nih.gov Asymmetric aldol (B89426) additions, for example, utilize hydroxyaldehydes to create stereochemically defined products that are crucial for developing bioactive compounds. nih.gov Furthermore, these compounds are not limited to the laboratory; many are found in nature and contribute to the flavor and fragrance of various foods and plants. rsc.org Their reactivity and structural diversity establish aliphatic hydroxyaldehydes as a cornerstone in modern organic synthesis. thermofisher.com

Role of 8-Hydroxyoctanal as a Synthetic Intermediate and Probe in Biochemical Investigations

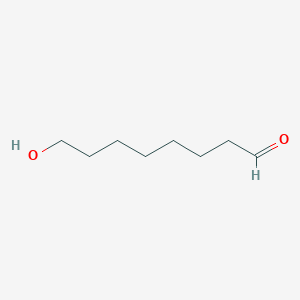

8-Hydroxyoctanal is an aliphatic hydroxyaldehyde with an eight-carbon chain, featuring an aldehyde group at one end and a hydroxyl group at the other. thermofisher.comnih.gov This linear bifunctional structure dictates its chemical behavior and applications.

As a synthetic intermediate , 8-hydroxyoctanal is a versatile precursor for a range of molecules. nih.gov Its aldehyde function can undergo condensation reactions with nucleophiles like amines or alcohols, while the terminal hydroxyl group can engage in substitution reactions. nih.gov The compound can also be oxidized to form the corresponding carboxylic acid or used in reactions like the Wittig reaction to synthesize more complex alkenes. nih.gov This reactivity makes it a useful starting material in various fields, including the synthesis of bioactive compounds for biochemical research and the formulation of specialized products in the cosmetic industry. nih.gov

The potential use of 8-hydroxyoctanal as a probe in biochemical investigations stems from the reactivity of its aldehyde group. Aldehydes are not common in biopolymers, which makes them a specific target for chemical modification. thermofisher.com Chemical probes are often designed with a reactive "warhead" that covalently binds to a biological target and a reporter tag (e.g., a fluorescent dye) for detection. rsc.orgrsc.org While specific applications of 8-hydroxyoctanal as a standalone probe are not extensively documented, its structure is well-suited for such a purpose. The aldehyde group can react with biological nucleophiles, and the terminal hydroxyl group provides a convenient site for attaching a reporter molecule. This strategy is central to the design of chemical probes for detecting aldehydes in living systems, which are often associated with cellular processes and disease states. rsc.org

Properties of 8-Hydroxyoctanal

Below is an interactive table detailing the key chemical properties of 8-hydroxyoctanal.

| Property | Value | Source |

| IUPAC Name | 8-hydroxyoctanal | thermofisher.com |

| Molecular Formula | C₈H₁₆O₂ | thermofisher.comnih.gov |

| Molecular Weight | 144.21 g/mol | thermofisher.comnih.gov |

| CAS Number | 22054-14-4 | thermofisher.comnih.gov |

| InChI | InChI=1S/C8H16O2/c9-7-5-3-1-2-4-6-8-10/h7,10H,1-6,8H2 | thermofisher.com |

| InChIKey | KXUYLUMVUPFPKD-UHFFFAOYSA-N | thermofisher.com |

| SMILES | C(CCCC=O)CCCO | thermofisher.com |

Mentioned Compounds

Properties

IUPAC Name |

8-hydroxyoctanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c9-7-5-3-1-2-4-6-8-10/h7,10H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXUYLUMVUPFPKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC=O)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30459345 | |

| Record name | 8-hydroxyoctanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22054-14-4 | |

| Record name | 8-hydroxyoctanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 Hydroxyoctanal

Chemo-Selective Oxidation Approaches

The selective oxidation of a primary alcohol in the presence of another functional group, or the selective oxidation of one of two primary alcohols in a diol, is a cornerstone of modern organic synthesis. For the preparation of 8-Hydroxyoctanal, several chemo-selective oxidation methods have been explored.

Oxidation of 1,8-Octanediol (B150283)

The direct, selective mono-oxidation of 1,8-octanediol presents a straightforward and atom-economical approach to 8-Hydroxyoctanal. This transformation requires a reagent system that can differentiate between the two terminal hydroxyl groups or can be controlled to favor the formation of the hydroxyaldehyde over the di-aldehyde or the corresponding lactone.

The use of solid-supported reagents has gained significant traction in organic synthesis due to simplified reaction work-ups and enhanced selectivity. Systems employing silica (B1680970) gel in conjunction with an oxidizing agent and sodium bisulfite can be utilized for the selective oxidation of alcohols. In a representative procedure, an oxidizing agent such as sodium bromate (B103136) (NaBrO₃) is supported on silica gel. The presence of sodium bisulfite (NaHSO₃) in the reaction medium is crucial for the in situ generation of the active oxidizing species and for quenching the reaction to prevent over-oxidation.

The general mechanism involves the adsorption of the diol onto the silica surface, where it reacts with the supported oxidizing agent. The stoichiometry of the oxidant is carefully controlled to favor the mono-oxidation product. While specific yield data for the direct oxidation of 1,8-octanediol using this exact system is not extensively documented in readily available literature, similar oxidations of primary alcohols to aldehydes using silica-supported oxidants are known to proceed with moderate to good yields.

| Reactant | Reagents | Product | Reported Yield |

| 1,8-Octanediol | Sodium bromate, Sodium bisulfite, Silica gel | 8-Hydroxyoctanal | Not specified |

Table 1: Representative reaction for the oxidation of 1,8-Octanediol using a silica-sodium bisulfite system.

Fétizon's reagent, which consists of silver carbonate (Ag₂CO₃) supported on a diatomaceous earth such as celite, is a mild and selective oxidizing agent for primary and secondary alcohols. wikipedia.org The reagent is particularly effective for the oxidation of α,ω-diols to the corresponding lactones. wikipedia.orgadichemistry.com The reaction proceeds through the initial oxidation of one of the primary alcohol groups to an aldehyde. This intermediate hydroxyaldehyde can then undergo intramolecular cyclization to form a lactol (a cyclic hemiacetal). adichemistry.com The lactol is in equilibrium with the open-chain form, but it is rapidly oxidized by another equivalent of Fétizon's reagent to the stable lactone. wikipedia.orgadichemistry.com

Therefore, the direct treatment of 1,8-octanediol with Fétizon's reagent typically yields the corresponding nine-membered lactone, oxecane-2-one, rather than 8-hydroxyoctanal as the final isolated product. However, the formation of 8-hydroxyoctanal is a critical intermediate step in this transformation. By carefully controlling the reaction conditions and the amount of reagent, it may be possible to isolate the hydroxyaldehyde, although the lactone is the thermodynamically favored product. wikipedia.org

| Reactant | Reagent | Intermediate | Final Product |

| 1,8-Octanediol | Silver carbonate on celite (Fétizon's Reagent) | 8-Hydroxyoctanal | Oxecane-2-one |

Table 2: Oxidation of 1,8-Octanediol with Fétizon's Reagent.

Pathways from Suberic Acid Precursors

Suberic acid (octanedioic acid), a readily available dicarboxylic acid, can serve as a precursor for 8-hydroxyoctanal through selective reduction strategies. A common approach involves the mono-esterification of suberic acid to form suberic acid monomethyl ester. This transformation can be achieved with high efficiency. For instance, the reaction of suberic anhydride (B1165640) with methanol (B129727) can yield the monomethyl ester in approximately 80% yield. chemicalbook.com

Once the suberic acid monomethyl ester is obtained, the remaining free carboxylic acid can be selectively reduced to a primary alcohol. This reduction can be performed using various reducing agents, but care must be taken to avoid the reduction of the ester functionality. Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride or a mixed anhydride, followed by a controlled reduction to the aldehyde. A more direct route would involve the selective reduction of one of the carboxylic acid groups of suberic acid to an aldehyde, a challenging but feasible transformation with specialized reagents. The subsequent reduction of the remaining carboxylic acid to an alcohol would then yield 8-hydroxyoctanediol, which could be selectively oxidized as described previously. A more direct synthesis of 8-hydroxyoctanal would involve the selective reduction of the ester group of the suberic acid monomethyl ester to the corresponding aldehyde.

| Starting Material | Intermediate | Transformation | Product | Reported Yield (Step 1) |

| Suberic acid | Suberic acid monomethyl ester | 1. Mono-esterification 2. Selective reduction of the ester | 8-Hydroxyoctanal | ~80% chemicalbook.com |

Table 3: Synthetic pathway to 8-Hydroxyoctanal from Suberic Acid.

Reductive Transformations from Cyclic Lactone Derivatives

The corresponding cyclic lactone of 8-hydroxyoctanoic acid is oxecane-2-one. The synthesis of polyesters through the ring-opening polymerization of lactones is a well-established process. drugfuture.com Analogously, the reductive opening of a lactone can provide access to the parent hydroxy acid or, with a suitable reducing agent, the hydroxyaldehyde.

The synthesis of oxecane-2-one can be accomplished through the intramolecular cyclization of 8-hydroxyoctanoic acid or by the oxidation of 1,8-octanediol, as seen with Fétizon's reagent. Once the lactone is formed, its reduction to 8-hydroxyoctanal can be achieved using a variety of reducing agents. A common reagent for the partial reduction of lactones to lactols (which are in equilibrium with the desired hydroxyaldehyde) is diisobutylaluminium hydride (DIBAL-H) at low temperatures. Careful control of the stoichiometry and reaction temperature is essential to prevent over-reduction to the diol.

| Starting Material | Reagent | Product |

| Oxecane-2-one | Diisobutylaluminium hydride (DIBAL-H) | 8-Hydroxyoctanal |

Table 4: Reductive transformation of a cyclic lactone to 8-Hydroxyoctanal.

Multi-Step Synthesis Pathways Involving 8-Hydroxyoctanal as a Key Intermediate

8-Hydroxyoctanal is a valuable bifunctional intermediate in the synthesis of more complex molecules, such as natural products and pharmaceuticals. One notable example where 8-hydroxyoctanal or its derivatives serve as a key building block is in the synthesis of (R)-α-lipoic acid, a potent antioxidant. google.comnih.gov

A plausible synthetic route to (R)-α-lipoic acid could involve 8-hydroxyoctanal as a key intermediate. For instance, a published synthesis of (R)-lipoic acid starts from 8-chloro-6-hydroxyoctanoic acid. google.com A synthetic pathway to this intermediate could logically begin with 8-hydroxyoctanal. The aldehyde functionality of 8-hydroxyoctanal could be protected, followed by the selective conversion of the primary alcohol to a leaving group, such as a tosylate or a halide. Subsequent nucleophilic substitution and further functional group manipulations would lead to the target molecule.

A hypothetical multi-step synthesis could be envisioned as follows:

Protection of the aldehyde: 8-Hydroxyoctanal is reacted with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst to form a cyclic acetal (B89532).

Activation of the hydroxyl group: The primary alcohol of the protected 8-hydroxyoctanal is converted to a good leaving group, for example, by reaction with p-toluenesulfonyl chloride in the presence of a base like pyridine.

Introduction of the second hydroxyl group: The tosylate is then displaced by a hydroxide (B78521) source, potentially with inversion of configuration if a chiral center is desired, to yield a protected diol.

Deprotection and further steps: The acetal protecting group is removed by acid-catalyzed hydrolysis to reveal the aldehyde, which can then be oxidized to a carboxylic acid. The two hydroxyl groups can then be converted into the dithiolane ring characteristic of lipoic acid.

Synthetic Routes Originating from Cyclooctanone (B32682)

A common strategy for synthesizing straight-chain bifunctional molecules involves the ring-opening of cyclic precursors. Cyclooctanone serves as a readily available starting material for an eight-carbon chain. A typical synthetic sequence involves a two-step process:

Baeyer-Villiger Oxidation: The initial step is the Baeyer-Villiger oxidation of cyclooctanone. This reaction employs a peroxyacid (such as meta-chloroperoxybenzoic acid, m-CPBA) or other peroxides to insert an oxygen atom adjacent to the carbonyl group, converting the cyclic ketone into a cyclic ester, known as a lactone. In this case, cyclooctanone is converted to 9-octanolide.

Lactone Reduction: The resulting 9-octanolide is then partially reduced to form 8-hydroxyoctanal. A common reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H) at low temperatures. This reagent can reduce esters to aldehydes, and careful control of stoichiometry and reaction conditions is necessary to prevent over-reduction to the corresponding diol (1,8-octanediol).

This route is a classic example of using ring-opening strategies to access linear, functionalized molecules from cyclic ketones.

Derivations from 10-Undecenoic Acid

10-Undecenoic acid, a derivative of castor oil, provides a renewable feedstock for chemical synthesis. A multi-step pathway can be employed to convert it into 8-hydroxyoctanal:

Conversion to 9-Decen-1-ol (B78377): The initial step involves the transformation of 10-undecenoic acid into an intermediate with a ten-carbon chain and a terminal double bond, 9-decen-1-ol. One method to achieve this is through oxidative decarboxylation, for instance, using lead tetraacetate in the presence of a chloride source to form 9-decenyl chloride, which is subsequently converted to the acetate (B1210297) and hydrolyzed to the alcohol. ceon.rs

Ozonolysis: The terminal double bond of 9-decen-1-ol is then cleaved using ozonolysis. youtube.com This reaction involves bubbling ozone (O₃) through a solution of the alkene, followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc). The cleavage of the double bond at the 9-position results in the formation of two carbonyl compounds: the desired 8-hydroxyoctanal and formaldehyde. youtube.com

This pathway demonstrates the utility of plant-based starting materials in the synthesis of valuable chemical intermediates.

Preparation from Halogenated Precursors (e.g., 8-Chlorooctanal)

Synthesizing 8-hydroxyoctanal from a halogenated precursor can be approached in a couple of ways. A direct method would involve the nucleophilic substitution of a halide at the 8-position of an octanal (B89490) chain.

For example, the hydrolysis of 8-chlorooctanal or 8-bromooctanal (B8502926) would yield 8-hydroxyoctanal. This reaction is typically performed in the presence of water and a base or under conditions that favor Sₙ2 displacement of the halide by a hydroxide ion.

Alternatively, a related route can start from a more accessible precursor like 1,8-octanediol. One of the hydroxyl groups can be selectively converted to a halogen, such as a bromide, to form 8-bromo-1-octanol. The remaining primary alcohol group can then be selectively oxidized to an aldehyde using a variety of modern oxidation reagents (e.g., Pyridinium chlorochromate (PCC), or Swern oxidation conditions) to yield the final product, 8-hydroxyoctanal.

Advancements in Green Chemistry and Scalable Production of 8-Hydroxyoctanal

Modern synthetic chemistry places a strong emphasis on developing processes that are not only efficient but also environmentally benign and suitable for large-scale industrial application.

Development of High-Yield and Mild Reaction Conditions

A key focus in the production of 8-hydroxyoctanal is the selective oxidation of the readily available and stable precursor, 1,8-octanediol. The challenge lies in oxidizing only one of the two primary alcohol groups to an aldehyde without affecting the other and without over-oxidation to the carboxylic acid.

Recent developments have led to methods that achieve high yields under mild conditions. One patented method describes the use of a specific oxidation medium prepared from sodium bisulfate and silica gel. evitachem.com In this process, 1,8-octanediol is treated with this medium in a solvent like dichloromethane, leading to a controlled oxidation. evitachem.com This method is noted for its high yield and operational simplicity. evitachem.com

| Parameter | Description | Reference |

| Starting Material | 1,8-Octanediol | evitachem.com |

| Oxidation Medium | Sodium Bisulfate and Silica Gel (heated) | evitachem.com |

| Solvent | Dichloromethane | evitachem.com |

| Reaction Time | ~6 hours | evitachem.com |

| Key Advantage | High yield, mild conditions | evitachem.com |

Considerations for Environmental Friendliness and Industrial Applicability

The selective oxidation of 1,8-octanediol is considered an environmentally favorable route. evitachem.com Using a solid-supported reagent like the silica gel/sodium bisulfate system simplifies product isolation and purification, often requiring just filtration and distillation, which minimizes solvent waste. evitachem.com

The principles of green chemistry encourage the use of non-toxic, recyclable catalysts and avoiding hazardous reagents. The development of catalytic systems that can utilize "clean" oxidants like molecular oxygen or hydrogen peroxide is a major goal for industrial-scale synthesis. For instance, while not specific to 8-hydroxyoctanal, research into catalytic systems for alcohol oxidation often focuses on these environmentally friendly oxidants, paving the way for future scalable and sustainable production methods. The method utilizing a sodium bisulfate/silica gel medium is highlighted for its environmental benefits, making it suitable for industrial consideration. evitachem.com

Reactivity and Reaction Mechanisms of 8 Hydroxyoctanal

Aldehyde Group Reactivity

The aldehyde functional group (-CHO) in 8-hydroxyoctanal is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by various nucleophiles.

The aldehyde group of 8-hydroxyoctanal readily participates in condensation reactions. When treated with nucleophilic reagents such as primary amines, it forms an imine (also known as a Schiff base) and water. In the presence of an alcohol, the aldehyde can form a hemiacetal. evitachem.com These reactions are fundamental transformations in organic chemistry for constructing larger molecules. evitachem.com

| Nucleophilic Reagent | Product Type with 8-Hydroxyoctanal |

| Primary Amine (R-NH₂) | Imine |

| Alcohol (R-OH) | Hemiacetal |

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for converting aldehydes and ketones into alkenes. nih.govwikipedia.org 8-Hydroxyoctanal can be effectively used in these reactions to synthesize more complex, unsaturated molecules by forming a new carbon-carbon double bond at the site of the original aldehyde. evitachem.com

In the classic Wittig reaction, 8-hydroxyoctanal reacts with a phosphorus ylide, commonly referred to as a Wittig reagent. nih.gov This ylide is typically prepared by treating a phosphonium (B103445) salt with a strong base. nih.gov The nucleophilic ylide attacks the electrophilic aldehyde carbon of 8-hydroxyoctanal, leading to the formation of an alkene and triphenylphosphine (B44618) oxide. evitachem.comnih.gov The stereochemical outcome of the reaction, yielding either the (E)- or (Z)-alkene, can be influenced by the structure of the ylide and the reaction conditions. nih.gov

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, utilizes a phosphonate-stabilized carbanion. wikipedia.org A common reagent for this transformation is triethylphosphonoacetate, which reacts with aldehydes under relatively mild conditions to produce predominantly (E)-alkenes. wikipedia.orgorganic-chemistry.org The reaction begins with the deprotonation of the phosphonate (B1237965) to generate a nucleophilic carbanion, which then adds to the aldehyde of 8-hydroxyoctanal. wikipedia.org A key advantage of the HWE reaction is that the dialkylphosphate salt byproduct is water-soluble, facilitating its easy removal from the reaction mixture. wikipedia.orgorganic-chemistry.org

| HWE Reaction Component | Role | Typical Outcome |

| 8-Hydroxyoctanal | Aldehyde substrate | Provides the carbon backbone and the site for olefination. |

| Triethylphosphonoacetate | Phosphonate reagent | Forms a stabilized carbanion that acts as the nucleophile. |

| Base (e.g., NaH, NaOMe) | Catalyst/Reagent | Deprotonates the phosphonate to form the reactive carbanion. organic-chemistry.org |

| Resulting Product | α,β-Unsaturated Ester | Predominantly the (E)-isomer of the newly formed alkene. wikipedia.org |

Wittig and Wittig-Horner Reactions for Alkene Formation

Hydroxyl Group Reactivity

The terminal hydroxyl group (-OH) in 8-hydroxyoctanal behaves as a typical primary alcohol, with the oxygen atom's lone pairs of electrons conferring nucleophilic character. msu.eduyoutube.com

The hydroxyl group in 8-hydroxyoctanal can function as a nucleophile, enabling it to participate in various substitution reactions. evitachem.com While the hydroxide (B78521) ion is a poor leaving group, the alcohol can be converted into a more potent nucleophile by deprotonation with a strong base to form an alkoxide ion. msu.edulibretexts.org This resulting alkoxide is a key intermediate in reactions like the Williamson Ether Synthesis, where it can attack an electrophile, such as an alkyl halide, to form an ether. msu.edu This reactivity allows for further functionalization of the terminal end of the 8-hydroxyoctanal molecule. evitachem.com

Further Oxidation Pathways to Carboxylic Acid Derivatives

The aldehyde functional group in 8-hydroxyoctanal is susceptible to oxidation to form the corresponding carboxylic acid, 8-hydroxyoctanoic acid. This transformation is a common and well-established reaction in organic synthesis. libretexts.org The process involves the conversion of the aldehyde group (-CHO) into a carboxylic acid group (-COOH) through the action of a suitable oxidizing agent. reddit.com

The general reaction can be represented as: HO-(CH₂)₇-CHO + [O] → HO-(CH₂)₇-COOH

This oxidation can be achieved using a variety of reagents, often under aqueous conditions. researchgate.net Strong oxidizing agents are typically employed to ensure the reaction proceeds to completion. libretexts.org Common laboratory practice involves heating the aldehyde under reflux with an excess of the oxidizing agent to prevent the isolation of any unreacted starting material and to drive the reaction towards the carboxylic acid product. libretexts.org The choice of oxidant can be critical for chemoselectivity, especially when other sensitive functional groups are present in the molecule. organic-chemistry.org

Table 1: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

| Oxidizing Agent | Typical Conditions |

|---|---|

| Potassium Dichromate(VI) (K₂Cr₂O₇) | Acidic (e.g., dilute H₂SO₄), heat |

| Chromium Trioxide (CrO₃) | Jones reagent (CrO₃ in acetone/H₂SO₄) |

| Potassium Permanganate (KMnO₄) | Basic, neutral, or acidic; often heated |

| Silver(I) Oxide (Ag₂O) | Tollens' reagent, mild conditions |

| Oxygen (O₂) or Air | Often requires a metal catalyst (e.g., Fe, Co) |

The mechanism for oxidation with chromium-based reagents, such as potassium dichromate in acidic solution, involves the formation of a chromate (B82759) ester intermediate from the hydrate (B1144303) of the aldehyde. The hydrate forms when the aldehyde reacts with water present in the reaction mixture. libretexts.org Subsequent elimination steps lead to the formation of the carboxylic acid and the reduced chromium species (Cr³⁺), which is characteristically green. libretexts.org

Intramolecular Cyclization and Hemiacetal Formation Potential

8-Hydroxyoctanal possesses both an electrophilic aldehyde carbon and a nucleophilic hydroxyl group within the same molecule. evitachem.com This structure allows for a reversible intramolecular nucleophilic addition reaction, leading to the formation of a cyclic hemiacetal, also known as a lactol. libretexts.orgwikipedia.org This type of reaction is particularly favorable when it results in the formation of stable five- or six-membered rings. libretexts.orgwikipedia.org

In the case of 8-hydroxyoctanal, the hydroxyl group at C-8 attacks the carbonyl carbon (C-1), resulting in the formation of a nine-membered ring. The equilibrium between the open-chain hydroxy-aldehyde form and the cyclic hemiacetal is a dynamic process. wikipedia.org

The formation of the hemiacetal occurs when the lone pair of electrons on the hydroxyl oxygen acts as a nucleophile, attacking the partially positive carbonyl carbon. libretexts.org This is often catalyzed by the presence of either an acid or a base. libretexts.org In an acid-catalyzed mechanism, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the hydroxyl group. wikipedia.org

Table 2: Comparison of 8-Hydroxyoctanal Forms in Equilibrium

| Feature | Open-Chain Form | Cyclic Hemiacetal Form |

|---|---|---|

| Functional Groups | Aldehyde, Primary Alcohol | Hemiacetal (ether and alcohol on the same carbon) |

| Structure | Linear C₈ chain | Nine-membered heterocyclic ring (oxecane derivative) |

| Key Reaction Site | Electrophilic carbonyl carbon | Anomeric carbon of the hemiacetal |

| Stability | Generally less stable in solution compared to potential six-membered rings | Stability is dependent on ring strain; five- and six-membered rings are most stable. libretexts.orgwikipedia.org |

Overall Role as a Reactive Intermediate in Complex Organic Syntheses

A reactive intermediate is a short-lived, high-energy, and highly reactive molecule that is generated in one step of a chemical reaction and consumed in a subsequent step to form a more stable product. uobasrah.edu.iqlumenlearning.com 8-Hydroxyoctanal fits the profile of a versatile reactive intermediate in multi-step organic syntheses due to the presence of its two distinct and reactive functional groups. evitachem.com

The bifunctional nature of 8-hydroxyoctanal allows it to serve as a linchpin in the construction of more complex molecular architectures. Chemists can selectively target one functional group while leaving the other intact for a later transformation.

Aldehyde Group Reactivity : The aldehyde can participate in a wide range of reactions, including Wittig reactions to form alkenes, condensation reactions with amines to form imines, and additions of organometallic reagents to extend the carbon chain. evitachem.com

Hydroxyl Group Reactivity : The primary alcohol can be converted into a better leaving group for nucleophilic substitution, oxidized to an aldehyde (if the other end was protected) or carboxylic acid, or used as a nucleophile to attack various electrophiles. evitachem.com

This dual reactivity makes 8-hydroxyoctanal a valuable building block. For instance, the hydroxyl group could be protected, allowing for several reaction steps to be performed on the aldehyde. Subsequently, the protecting group could be removed, and the hydroxyl group could then be used in further synthetic transformations. Its role as an intermediate is defined by its transient existence within a longer synthetic pathway, where it is generated from a precursor (like 1,8-octanediol) and then converted into a more complex target molecule. evitachem.comlumenlearning.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 8-Hydroxyoctanal |

| 8-hydroxyoctanoic acid |

| 1,8-octanediol (B150283) |

| Potassium Dichromate(VI) |

| Sulfuric Acid |

| Chromium Trioxide |

| Acetone |

| Potassium Permanganate |

| Silver(I) Oxide |

| Oxygen |

| Iron |

| Cobalt |

| Water |

| Glucose |

Applications of 8 Hydroxyoctanal in the Synthesis of Complex Molecules

Precursor for Bioactive Compound Synthesis

The dual reactivity of 8-hydroxyoctanal makes it an ideal starting point for the synthesis of several biologically significant molecules, particularly those found in honeybees.

8-Hydroxyoctanal is a key precursor in the chemical synthesis of (E)-10-hydroxy-2-decenoic acid, commonly known as royal jelly acid. acgpubs.orgnih.gov This fatty acid is a major active component of royal jelly, the exclusive food of queen honeybees. google.com The synthesis leverages the aldehyde group of 8-hydroxyoctanal for carbon chain extension, typically through olefination reactions.

Table 1: Synthetic Routes to 10-Hydroxy-2-Decenoic Acid via 8-Hydroxyoctanal

| Starting Material for Precursor | Precursor | Key Reaction | Final Product |

|---|---|---|---|

| 1,8-Octanediol (B150283) | 8-Hydroxyoctanal | Wittig-Horner Reaction | 10-Hydroxy-2-Decenoic Acid |

| Cyclooctanone (B32682) | 8-Hydroxyoctanal | Wittig Reaction | 10-Hydroxy-2-Decenoic Acid |

Beyond royal jelly acid, 8-hydroxyoctanal serves as an intermediate in synthetic pathways aimed at producing the primary component of the queen bee pheromone, (E)-9-oxo-2-decenoic acid, also known as the "queen substance". researchgate.net The structural similarity between royal jelly acid and the queen substance allows for synthetic strategies that utilize common intermediates.

The synthesis of the queen substance can be envisioned from 8-hydroxyoctanal through a multi-step process. A Wittig-Horner reaction can first be used to construct the ten-carbon α,β-unsaturated acid backbone, analogous to the synthesis of royal jelly acid. researchgate.net Following the chain extension, the terminal hydroxyl group of the intermediate would then be oxidized to a ketone to yield the final 9-oxo functionality characteristic of the queen substance. This highlights the utility of 8-hydroxyoctanal as a divergent intermediate, capable of leading to multiple related natural products.

Building Block for Hydroxylated Fatty Acid Derivatives and Related Polymeric Materials

8-Hydroxyoctanal is a precursor to 8-hydroxyoctanoic acid, a terminally hydroxylated fatty acid. Such molecules are valuable monomers for the synthesis of biodegradable polymers and other materials. researchgate.net Hydroxy fatty acids can be used as starting materials for producing resins, plastics, and lubricants. researchgate.net

The bifunctional nature of 8-hydroxyoctanoic acid (obtained by oxidizing the aldehyde group of 8-hydroxyoctanal) allows it to participate in polymerization reactions. The hydroxyl (-OH) and carboxyl (-COOH) groups can undergo polycondensation to form polyesters. These polymers are of significant interest in the biomedical field for applications such as drug delivery systems, tissue engineering scaffolds, and biocompatible coatings, owing to their potential for controlled degradation. taylorfrancis.com The specific structure of the monomer, derived from 8-hydroxyoctanal, influences the physical and chemical properties of the resulting polymer, such as its crystallinity, melting point, and rate of biodegradation.

Development of Diverse Chemical Entities via Functional Group Transformations

The chemical versatility of 8-hydroxyoctanal stems from the distinct reactivity of its two functional groups: the primary alcohol and the aldehyde. solubilityofthings.com These groups can be selectively or sequentially modified to generate a wide array of different molecules.

Transformations of the Aldehyde Group:

Oxidation: The aldehyde can be easily oxidized to a carboxylic acid, yielding 8-hydroxyoctanoic acid. This transformation is fundamental to its use in creating polyesters and other fatty acid derivatives.

Reduction: Reduction of the aldehyde, for instance with sodium borohydride, converts it to a primary alcohol, resulting in the symmetric diol, 1,8-octanediol.

Nucleophilic Addition/Condensation: The aldehyde is susceptible to attack by various nucleophiles. As seen in the synthesis of royal jelly acid, this includes reactions with phosphorus ylides (Wittig reaction) to form alkenes, and reactions with amines to form imines, which can be further reduced to secondary amines.

Transformations of the Hydroxyl Group:

Oxidation: The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid, depending on the reaction conditions and reagents used.

Esterification: Reaction with a carboxylic acid or its derivative forms an ester.

Conversion to a Leaving Group: The hydroxyl group is a poor leaving group but can be converted into a better one (e.g., a tosylate or a halide) to facilitate nucleophilic substitution reactions, allowing for the introduction of a wide range of other functional groups at that position. youtube.com

Table 2: Summary of Functional Group Transformations for 8-Hydroxyoctanal

| Functional Group | Transformation Type | Reagent Example | Resulting Functional Group |

|---|---|---|---|

| Aldehyde (-CHO) | Oxidation | CrO₃ | Carboxylic Acid (-COOH) |

| Aldehyde (-CHO) | Reduction | NaBH₄ | Primary Alcohol (-CH₂OH) |

| Aldehyde (-CHO) | Olefination (Wittig) | Ph₃P=CHCO₂Et | Alkene (-CH=CHCO₂Et) |

| Alcohol (-OH) | Oxidation | PCC | Aldehyde (-CHO) |

| Alcohol (-OH) | Esterification | Acetic Anhydride (B1165640) | Ester (-OCOCH₃) |

Investigation of 8 Hydroxyoctanal in Biological System Studies

Olfactory Receptor Binding and Selectivity Research

The binding of an odorant molecule to an olfactory receptor is the initial step in the perception of smell. The selectivity of this binding is determined by the three-dimensional structure of the receptor's binding pocket and the physicochemical properties of the odorant. Research into 8-hydroxyoctanal's interaction with OR-I7 has been instrumental in understanding the principles of ligand-receptor recognition in the olfactory system.

Expression studies have demonstrated that the rat I7 olfactory receptor (OR-I7) shows a preferential response to the aldehyde n-octanal. oup.com This makes OR-I7 an excellent model system for comparative studies to understand how the addition of a hydroxyl group, as in 8-hydroxyoctanal, alters receptor interaction. While octanal (B89490) is a potent agonist for OR-I7, computational studies have predicted that 8-hydroxyoctanal is also designed to bind strongly to this receptor. oup.comnih.gov

The primary difference in the binding of these two molecules lies in the additional interaction afforded by the hydroxyl group of 8-hydroxyoctanal. While both molecules are anchored by the interaction of their aldehyde group with the receptor, 8-hydroxyoctanal can form an additional hydrogen bond via its terminal hydroxyl group. oup.com This additional point of contact is predicted to enhance its binding affinity compared to octanal, which lacks this capability.

| Compound | Functional Groups | Predicted Interaction Points with OR-I7 |

| Octanal | Aldehyde | Aldehyde group with key amino acids in the binding pocket. |

| 8-Hydroxyoctanal | Aldehyde, Hydroxyl | Aldehyde group and hydroxyl group with specific amino acid residues. |

Molecular modeling has been a crucial tool in elucidating the binding of 8-hydroxyoctanal to OR-I7. By constructing three-dimensional models of the receptor, researchers can simulate the docking of odorant molecules and predict the specific amino acid residues involved in the interaction. These models are often based on the known structure of other G protein-coupled receptors, such as rhodopsin. oup.com

For the mouse I7 receptor, which shares similarities with the rat ortholog, computational docking studies using the HierDock method have predicted a specific binding orientation for 8-hydroxyoctanal. nih.gov These models indicate that the binding pocket of the I7 receptor is approximately 8 Å long and 4 Å deep, providing a snug fit for the eight-carbon chain of 8-hydroxyoctanal. oup.com The predictions from these models are in good agreement with experimental results, validating their accuracy. nih.gov

The predicted interactions for 8-hydroxyoctanal with the mouse I7 receptor are:

Lysine 164 (Lys164): Forms a strong interaction with the aldehyde functional group. oup.com

Serine 280 (Ser280): Interacts with the terminal hydroxyl group. oup.com

These predictions provide a structural basis for the strong binding of 8-hydroxyoctanal and offer testable hypotheses for future experimental studies, such as site-directed mutagenesis.

The presence of the hydroxyl group at the terminus of the octanal carbon chain is predicted to significantly enhance the binding affinity and specificity of 8-hydroxyoctanal for the I7 receptor. This is attributed to the ability of the hydroxyl group to participate in hydrogen bonding, a strong type of intermolecular interaction. In the case of the mouse I7 receptor, the model predicts a hydrogen bond forms between the hydroxyl group of 8-hydroxyoctanal and the amino acid residue Serine 280. oup.com

This additional interaction, which is absent in the binding of octanal, contributes to a more stable ligand-receptor complex. This increased stability can translate to a higher binding affinity. The specificity of the receptor for 8-hydroxyoctanal is also enhanced, as the precise positioning of a hydrogen bond donor or acceptor, like Ser280, within the binding pocket makes the receptor more selective for odorants that can form such an interaction.

Furthermore, the aldehyde group of 8-hydroxyoctanal is also involved in strong electrostatic interactions, likely including hydrogen bonding, with Lysine 164. oup.com The combination of these two distinct points of hydrogen bonding at either end of the molecule is thought to be responsible for the predicted high-affinity binding of 8-hydroxyoctanal.

| Interaction Site | Ligand Functional Group | Receptor Amino Acid | Type of Interaction |

| Site 1 | Aldehyde | Lysine 164 | Electrostatic/Hydrogen Bond |

| Site 2 | Hydroxyl | Serine 280 | Hydrogen Bond |

A key feature of the interaction between aldehydes and olfactory receptors is the potential for the formation of a Schiff base. A Schiff base is a chemical compound containing a carbon-nitrogen double bond, formed by the reaction of an aldehyde or ketone with a primary amine. In the context of the OR-I7 receptor, the amino acid Lysine 164, which has a primary amine in its side chain, is a prime candidate for forming a Schiff base with the aldehyde group of octanal and, by extension, 8-hydroxyoctanal. oup.com

The formation of such a covalent bond would significantly increase the affinity of the ligand for the receptor and could lead to a prolonged receptor activation state. oup.com While direct experimental evidence for Schiff base formation with 8-hydroxyoctanal in OR-I7 is pending, the presence of Lys164 in the binding pocket and its predicted interaction with the aldehyde group strongly suggest this as a plausible mechanism of binding and activation. oup.comoup.com This covalent interaction would distinguish the binding of aldehydes from other classes of odorants and could be a key determinant of the receptor's specificity.

Q & A

Q. What are the established synthetic routes for 8-Hydroxyoctanal, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of 8-Hydroxyoctanal typically involves the oxidation of 8-octenol using oxidizing agents like pyridinium chlorochromate (PCC) or Swern oxidation. Solvent choice (e.g., dichloromethane or DMF) and temperature control (0–25°C) significantly impact yield and purity. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the aldehyde while minimizing side products. Researchers should document reaction parameters (e.g., molar ratios, reaction time) and validate purity using HPLC or GC-MS .

Q. How can researchers characterize 8-Hydroxyoctanal using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : H NMR (CDCl₃) should show a characteristic aldehyde proton signal at δ 9.5–10.0 ppm and hydroxyl proton resonance near δ 1.5–2.0 ppm. C NMR confirms the aldehyde carbon at δ 190–205 ppm.

- IR : Stretching vibrations for -OH (3200–3600 cm⁻¹) and C=O (1720–1740 cm⁻¹) are key identifiers.

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (DB-5 column) quantifies purity and detects degradation products. Calibration curves using authentic standards are essential for accurate quantification .

Q. What experimental protocols ensure reproducibility in studies involving 8-Hydroxyoctanal?

- Methodological Answer :

- Standardize protocols for synthesis, storage (e.g., under inert atmosphere at –20°C), and handling (moisture-sensitive).

- Include detailed metadata in publications: solvent batches, instrument calibration data, and purity thresholds.

- Use internal controls (e.g., spiked samples) in analytical workflows to validate consistency .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize side-product formation during 8-Hydroxyoctanal synthesis?

- Methodological Answer :

- Employ design of experiments (DoE) to test variables (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions.

- Monitor reaction progress in real-time using in-situ FTIR or Raman spectroscopy to detect intermediates.

- Use kinetic studies (e.g., rate constants for aldehyde formation vs. over-oxidation) to refine protocols .

Q. How can contradictory data regarding the stability of 8-Hydroxyoctanal under varying pH conditions be resolved?

- Methodological Answer :

- Conduct systematic stability studies across pH 2–12, using buffered solutions and controlled temperature.

- Analyze degradation products via LC-MS/MS and compare with reference libraries.

- Apply multivariate analysis (e.g., principal component analysis) to identify confounding variables (e.g., trace metal ions, light exposure) .

Q. What advanced computational methods are employed to model the reactivity of 8-Hydroxyoctanal in enzymatic reactions?

- Methodological Answer :

- Use density functional theory (DFT) to calculate transition-state energies for aldehyde-enzyme interactions.

- Perform molecular dynamics simulations to study binding affinities with oxidoreductases (e.g., alcohol dehydrogenases).

- Validate computational predictions with experimental kinetics (e.g., Michaelis-Menten parameters) .

Q. How do isotopic labeling studies enhance the mechanistic understanding of 8-Hydroxyoctanal metabolism in biological systems?

- Methodological Answer :

- Synthesize C- or H-labeled 8-Hydroxyoctanal to track metabolic pathways via mass spectrometry imaging.

- Use tracer studies in cell cultures or model organisms to identify metabolites (e.g., carboxylic acids, ketones).

- Combine with flux balance analysis to quantify carbon redistribution .

Data Analysis and Contradiction Management

Q. What statistical approaches are recommended for analyzing dose-response relationships in 8-Hydroxyoctanal toxicity studies?

- Methodological Answer :

- Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression.

- Report confidence intervals for EC₅₀ values and use ANOVA to compare treatment groups.

- Address outliers via Grubbs’ test or robust statistical methods (e.g., Tukey’s fence) .

Q. How should researchers address discrepancies in reported spectroscopic data for 8-Hydroxyoctanal across studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.